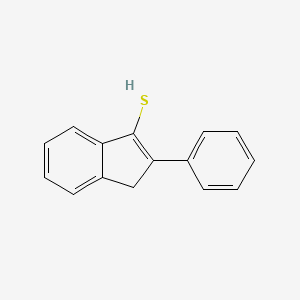![molecular formula C14H14N2 B14596348 N-[(Z)-(3-methylphenyl)methylideneamino]aniline CAS No. 59670-13-2](/img/structure/B14596348.png)
N-[(Z)-(3-methylphenyl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of aniline and an aldehyde or ketone, resulting in the formation of an imine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline can be synthesized by the condensation reaction between aniline and 3-methylbenzaldehyde. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(Z)-(3-methylphenyl)methylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-methylphenyl)methylideneamino]aniline involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its aromatic rings can participate in π-π interactions with biological molecules, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aniline: A primary aromatic amine with similar reactivity but lacks the imine group.
N-methylaniline: A secondary amine with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is unique due to the presence of both an imine group and aromatic rings, which confer distinct chemical reactivity and potential bioactivity. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
59670-13-2 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H14N2/c1-12-6-5-7-13(10-12)11-15-16-14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11- |
InChI Key |
GNETXSZEAPXRHD-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



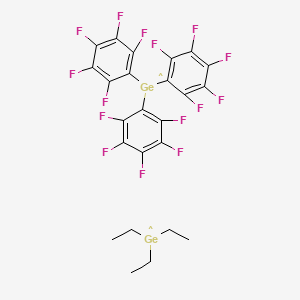
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
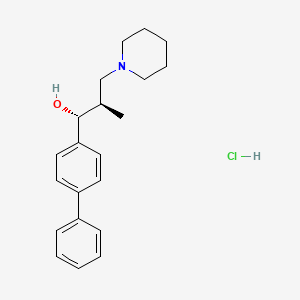
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
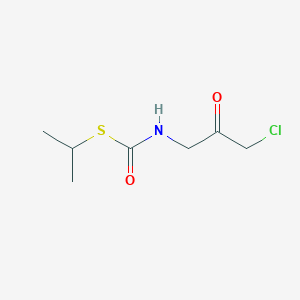
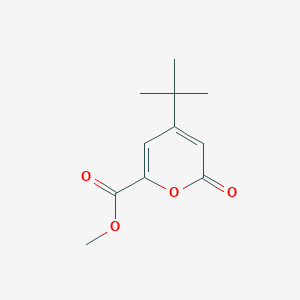
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
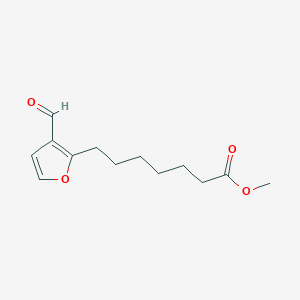
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

